2-Bromo-1-(5-ethylthiophen-2-yl)ethanone
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Overview
Description
2-Bromo-1-(5-ethylthiophen-2-yl)ethanone is an organic compound that belongs to the class of brominated ketones It is characterized by the presence of a bromine atom attached to the ethanone group, which is further connected to a thiophene ring substituted with an ethyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-1-(5-ethylthiophen-2-yl)ethanone can be synthesized through a multi-step process. One common method involves the bromination of 5-ethylthiophene-2-carbaldehyde followed by oxidation to form the corresponding carboxylic acid. This acid is then converted to the acyl chloride, which undergoes a Friedel-Crafts acylation with bromine to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and acylation reactions under controlled conditions. The use of efficient catalysts and optimized reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(5-ethylthiophen-2-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The ethanone group can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of substituted thiophene derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
Reduction: Formation of alcohols or other reduced products.
Scientific Research Applications
2-Bromo-1-(5-ethylthiophen-2-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(5-ethylthiophen-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The bromine atom and the ethanone group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects[4][4].
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(2-thienyl)ethanone: Similar structure but lacks the ethyl group at the 5-position.
2-Bromo-1-(5-bromothiophen-2-yl)ethanone: Similar structure but has an additional bromine atom on the thiophene ring.
Uniqueness
2-Bromo-1-(5-ethylthiophen-2-yl)ethanone is unique due to the presence of the ethyl group at the 5-position of the thiophene ring, which can influence its chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
2-bromo-1-(5-ethylthiophen-2-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrOS/c1-2-6-3-4-8(11-6)7(10)5-9/h3-4H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAKDODJJFQHAPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C(=O)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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